3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide
CAS No.:
Cat. No.: VC19993303
Molecular Formula: C26H24N4O5
Molecular Weight: 472.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H24N4O5 |
|---|---|
| Molecular Weight | 472.5 g/mol |
| IUPAC Name | 3-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(pyridin-2-ylmethyl)propanamide |
| Standard InChI | InChI=1S/C26H24N4O5/c1-34-20-11-10-18-22(23(20)35-2)26(33)30-19-9-4-3-8-17(19)25(32)29(24(18)30)14-12-21(31)28-15-16-7-5-6-13-27-16/h3-11,13,24H,12,14-15H2,1-2H3,(H,28,31) |
| Standard InChI Key | VEFZTYDMWKPNLM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCC5=CC=CC=N5)OC |
Introduction
3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound belonging to the isoindoloquinazoline class. It features a molecular formula of C26H24N4O5 and a molecular weight of approximately 472.5 g/mol. This compound is characterized by its unique structural features, including an isoindoloquinazoline core and a pyridine ring, which contribute to its potential biological activities and chemical reactivity.
Synthesis of 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the formation of the isoindoloquinazoline core, followed by the introduction of the pyridine moiety and the propanamide side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds related to 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide exhibit significant biological activities. These may include inhibition of specific kinases or receptors involved in cellular signaling pathways associated with cancer proliferation or infection response. Isoindoloquinazoline derivatives have been shown to inhibit receptor tyrosine kinases such as epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), which are crucial in various malignancies.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)propanamide | C26H24N4O5 | Pyridine ring; potential for diverse biological activities |
| 2-[9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl]-N-(3-morpholinopropyl)acetamide | C26H26N4O5 | Contains morpholine; different biological activity |
| 3-(9,10-dimethoxy-5,11-dioxoisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1H-indol-4-yl)propanamide | C28H24N4O5 | Indole substitution; may exhibit different pharmacological properties |
These comparisons highlight that while these compounds share a common structural framework, variations in substituents can lead to significant differences in biological activity and potential applications.
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